2-Phenylcyclopenta[b]chromene
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Overview
Description
2-Phenylcyclopenta[b]chromene is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring attached to a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclopenta[b]chromene typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring. Another approach involves the intramolecular ketalization of o-quinone methide precursors .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and controlled reaction conditions is crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclopenta[b]chromene undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Phenylcyclopenta[b]chromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Phenylcyclopenta[b]chromene involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
4H-Chromene: Another chromene derivative with a similar core structure but different functional groups.
2H-Chromene: A simpler chromene derivative that lacks the fused cyclopentane ring.
Benzochromene: A chromene derivative with a benzene ring fused to the chromene core.
Uniqueness: 2-Phenylcyclopenta[b]chromene is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
55847-70-6 |
---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-phenylcyclopenta[b]chromene |
InChI |
InChI=1S/C18H12O/c1-2-6-13(7-3-1)15-11-16-10-14-8-4-5-9-17(14)19-18(16)12-15/h1-12H |
InChI Key |
OQBWOAGNWAIRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4OC3=C2 |
Origin of Product |
United States |
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